Ephenidine hydrochloride
Description
N-Ethyl-alpha-phenylphenethylamine hydrochloride (CAS: 6272-97-5), also known as Ephenidine hydrochloride, is a synthetic phenethylamine derivative. Its molecular formula is C₁₆H₁₉N·HCl, with a molecular weight of 261.8 g/mol . Structurally, it features a phenethylamine backbone substituted with an ethyl group at the nitrogen atom and a phenyl group at the alpha carbon (Fig. 1).
Figure 1: Molecular structure of N-Ethyl-alpha-phenylphenethylamine hydrochloride.
Properties
IUPAC Name |
N-ethyl-1,2-diphenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16-17H,2,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSDTAOMYCNNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-97-5 | |
| Record name | Ephenidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: 2MYR&1R &GH | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ephenidine (hydrochloride) can be synthesized through a multi-step process involving the reaction of 1,2-diphenylethylamine with ethyl iodide in the presence of a base. The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of Ephenidine (hydrochloride) involves similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The final product is purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Ephenidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Ephenidine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Ephenidine to its corresponding amine.
Substitution: Ephenidine can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of Ephenidine.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated Ephenidine derivatives.
Scientific Research Applications
Ephenidine (hydrochloride) has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying dissociative anesthetics.
Biology: Investigated for its effects on the central nervous system and its potential neuroprotective properties.
Medicine: Explored for its potential use as an anesthetic and for its analgesic properties.
Industry: Utilized in the development of new psychoactive substances and for forensic analysis
Mechanism of Action
Ephenidine (hydrochloride) exerts its effects primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor. It binds to the NMDA receptor and inhibits the influx of calcium ions, leading to a decrease in neuronal excitability. This mechanism is similar to that of other dissociative anesthetics such as ketamine. Ephenidine (hydrochloride) also has weaker affinity for dopamine and norepinephrine transporters, as well as sigma receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Ethyl-alpha-phenylphenethylamine hydrochloride with key analogs, focusing on structural variations, physicochemical properties, and functional roles.
Substituted Phenethylamine Derivatives
Structural Insights:
Chloroethylamine Derivatives
| Compound Name | Substituents | Molecular Formula | Key Properties/Applications | Reference |
|---|---|---|---|---|
| 2-Chloro-N,N-diethylethylamine HCl | Chloro (C2), diethyl (N) | C₆H₁₅Cl₂N | Alkylating agent; pharmaceutical intermediate |
Functional Contrast:
- Reactivity : The chloro group in 2-Chloro-N,N-diethylethylamine HCl enables nucleophilic substitution reactions, making it a precursor in drug synthesis. This contrasts with the inert phenyl group in the target compound, which prioritizes stability over reactivity .
Aromatic Amine Hydrochlorides
| Compound Name | Substituents | Molecular Formula | Key Properties/Applications | Reference |
|---|---|---|---|---|
| N-Ethyl-1-naphthylamine HCl | Naphthyl (aromatic), ethyl (N) | C₁₂H₁₄ClN | Dye intermediate; limited bioactivity |
Research and Regulatory Status
- N-Ethyl-alpha-phenylphenethylamine HCl : Labelled as a "neat solid" with stability ≥2 years at -20°C, indicating suitability for long-term studies .
- Dopamine HCl : Approved for clinical use, underscoring its well-characterized safety profile compared to research-only analogs like the target compound .
Biological Activity
N-Ethyl-alpha-phenylphenethylamine hydrochloride, commonly referred to as N-ethylphenethylamine (NEPEA), is a synthetic compound that belongs to the class of phenethylamines. This article provides an in-depth examination of its biological activity, pharmacological effects, and potential applications based on diverse research findings.
Chemical Structure and Properties
N-Ethyl-alpha-phenylphenethylamine hydrochloride is structurally related to amphetamine and other phenethylamines. Its chemical formula is with a molar mass of 177.27 g/mol. The compound features an ethyl group attached to the nitrogen of the phenethylamine backbone, which influences its pharmacological properties.
N-Ethyl-alpha-phenylphenethylamine exhibits biological activity primarily through its interaction with monoamine neurotransmitter systems. It acts as a releasing agent for catecholamines, particularly dopamine (DA) and norepinephrine (NE), by inhibiting their reuptake at the respective transporters.
Key Mechanisms:
- Dopamine Transporter (DAT) : NEPEA enhances dopamine release by inhibiting DAT, similar to other amphetamines.
- Norepinephrine Transporter (NET) : The compound also shows significant activity at NET, leading to increased norepinephrine levels in the synaptic cleft.
- Trace Amine-Associated Receptor 1 (TAAR1) : NEPEA may bind to TAAR1, influencing neurotransmission and potentially modulating mood and cognition.
Pharmacological Effects
Research has indicated that NEPEA exhibits stimulant-like effects in animal models. Studies have demonstrated that it can increase locomotor activity and cardiovascular parameters such as heart rate and blood pressure.
Comparative Pharmacology
The following table summarizes the potency of NEPEA compared to other related compounds:
| Compound | DAT Activity (IC50, nM) | NET Activity (IC50, nM) | Effects on Blood Pressure |
|---|---|---|---|
| N-Ethyl-alpha-phenylphenethylamine | 10.9 | 39.5 | Significant Increase |
| Amphetamine | 6.6 | 5.8 | Robust Increase |
| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | Robust Increase |
| Tyramine | 40.6 | 119 | Moderate Increase |
Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.
Case Studies and Research Findings
- Neurochemical Effects : A study conducted on various phenethylamine analogs demonstrated that NEPEA significantly increases dopamine and norepinephrine levels in vitro, suggesting its potential as a psychoactive substance .
- Cardiovascular Impact : In a study involving freely moving rats, NEPEA administration resulted in dose-dependent increases in both blood pressure and heart rate, indicating its stimulant properties .
- Potential for Abuse : Given its structural similarity to amphetamines, there are concerns regarding the abuse potential of NEPEA, particularly in dietary supplements where it may be included without proper labeling .
Safety and Legal Status
While NEPEA has shown promising biological activity, it is largely unregulated in many jurisdictions, leading to its emergence as an ingredient in various dietary supplements marketed for performance enhancement. However, due to its stimulant effects, there are potential risks associated with its use, including cardiovascular complications.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying and quantifying N-Ethyl-alpha-phenylphenethylamine hydrochloride in complex matrices?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) for fragmentation pattern analysis, coupled with liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for accurate mass determination. For quantification, employ deuterated internal standards to correct for matrix effects. Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Q. How can researchers synthesize N-Ethyl-alpha-phenylphenethylamine hydrochloride with high purity in laboratory settings?
- Methodological Answer : A reductive amination approach is effective. React α-phenylphenethylamine with acetaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) in anhydrous methanol under nitrogen atmosphere. Purify the product via recrystallization using ethanol/ethyl acetate mixtures. Confirm purity (>98%) via HPLC with UV detection at 254 nm .
Q. What solvent systems and chromatographic conditions optimize the separation of N-Ethyl-alpha-phenylphenethylamine hydrochloride from structurally similar analogs?
- Methodological Answer : Use reverse-phase HPLC with a C18 column. Mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Gradient: 10–50% B over 20 minutes at 1.0 mL/min. Detection: UV at 220 nm. Adjust pH to 2.5 with TFA to enhance peak symmetry .
Advanced Research Questions
Q. How should researchers design in vitro experiments to investigate the metabolic pathways of N-Ethyl-alpha-phenylphenethylamine hydrochloride?
- Methodological Answer : Incubate the compound (10 µM) with pooled human liver microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C for 60 minutes. Terminate reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-HRMS (Q-TOF) in positive ion mode. Use metabolite prediction software (e.g., Meteor Nexus) to identify phase I/II metabolites .
Q. How can conflicting stability data under varying pH conditions be systematically addressed?
- Methodological Answer : Conduct forced degradation studies at pH 1.2 (simulated gastric fluid), 6.8 (intestinal), and 7.4 (physiological) at 37°C. Sample aliquots at 0, 1, 3, 7, and 14 days. Quantify degradation products using a stability-indicating HPLC method with photodiode array detection. Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
Q. What strategies resolve discrepancies in receptor binding affinity data between in vitro and in silico models?
- Methodological Answer : Validate computational docking results (e.g., AutoDock Vina) with radioligand displacement assays. Use [³H]ligands specific to target receptors (e.g., dopamine D2 receptors). Perform saturation binding experiments to calculate Ki values. Adjust molecular dynamics simulations to account for solvation effects and protonation states under physiological pH .
Q. How can researchers differentiate stereoisomers of N-Ethyl-alpha-phenylphenethylamine hydrochloride during synthesis or analysis?
- Methodological Answer : Employ chiral chromatography using a Chiralpak AD-H column with hexane/isopropanol (90:10, v/v) at 1.0 mL/min. For NMR, use chiral solvating agents like (+)- or (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol to split enantiomeric signals in ¹H-NMR spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
